molecular formula C7H12N4O B1277854 5-Morpholino-1H-pyrazol-3-amine CAS No. 756814-98-9

5-Morpholino-1H-pyrazol-3-amine

Cat. No. B1277854
M. Wt: 168.2 g/mol
InChI Key: RUXSLDDVUHUPHQ-UHFFFAOYSA-N
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Description

5-Morpholino-1H-pyrazol-3-amine is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds have been extensively studied due to their potential pharmacological activities, particularly as receptor antagonists and antimicrobials, as well as their role in the synthesis of other complex molecules with possible applications in cancer treatment .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with morpholine groups, involves various chemical reactions that allow for the introduction of different substituents to the pyrazole core. For instance, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents, including the presence of a basic amine, was found to be crucial for activity . Additionally, ketone derivatives of propargylamines have been used as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles, with cyclic amines like morpholine playing a role in the cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction. Computational methods like density functional theory (DFT) calculations can also be employed to optimize the molecular structure and analyze non-covalent interactions, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, the interaction of certain ketone derivatives with arylhydrazines can lead to the formation of dihydro-1H-pyrazoles and their subsequent oxidation to 1H-pyrazoles . Moreover, the reaction of pyrazole-5-carboxylate derivatives with amines such as 2-morpholinoethanamine can yield substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including solubility, fluorescence, and antimicrobial activity, can be influenced by the nature of the substituents. For instance, some pyrazole derivatives exhibit marked fluorescent abilities with large Stokes shifts, which may have potential applications in imaging . The antimicrobial activity of compounds containing pyrazole, pyrimidine, and morpholine analogues has been evaluated, with the presence of electron-withdrawing groups enhancing this activity .

Scientific Research Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields :

  • Biological Field : Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They are key constituents in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .

  • Physical-Chemical Field : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

  • Material Science Field : Some fused pyrazoles have demonstrated exceptional photophysical properties . They are used in the synthesis of industrially and pharmaceutically crucial chemicals .

  • Industrial Field : Pyrazole derivatives are used in the synthesis of industrially crucial chemicals . For example, the reaction of o-iodobenzoic acid and 3-amino-5-methyl-2-phenylpyrazole in the presence of Cu catalyst and K2CO3 resulted in the formation of (pyrazol-5-yl)-aminobenzoic acid .

Safety And Hazards

While specific safety and hazard information for 5-Morpholino-1H-pyrazol-3-amine was not found in the search results, it’s generally recommended to handle laboratory chemicals with care, avoid ingestion and inhalation, and use personal protective equipment .

properties

IUPAC Name

3-morpholin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSLDDVUHUPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398985
Record name 5-Morpholino-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholino-1H-pyrazol-3-amine

CAS RN

756814-98-9
Record name 5-Morpholino-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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